

Commercial Availability and Technical Guide to Pentafluorobenzoic Acid for Researchers

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Compound of Interest

Compound Name: Pentafluorobenzoic acid

Cat. No.: B1217977

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An In-depth Resource for Scientists and Drug Development Professionals

Pentafluorobenzoic acid, a versatile fluorinated building block, is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development purposes. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols relevant to its application in drug discovery and other scientific endeavors.

Physicochemical Properties and Specifications

Pentafluorobenzoic acid (PFBA) is a white crystalline solid with the chemical formula $C_7HF_5O_2$. Its structure, featuring a benzene ring fully substituted with five fluorine atoms and a carboxylic acid group, imparts unique chemical properties that are highly valuable in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid compared to benzoic acid.^[1]

A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	602-94-8	[1] [2] [3]
Molecular Formula	C ₇ HF ₅ O ₂	[1] [2]
Molecular Weight	212.07 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	100-105 °C	[2]
Boiling Point	220 °C	[1]
Purity	Typically ≥98% (GC)	[2]
Solubility	Very soluble in water	[1]
pKa	1.48	[1]

Commercial Suppliers and Availability

Pentafluorobenzoic acid is commercially available from a wide range of chemical suppliers, ensuring its accessibility for researchers. The typical purity offered is ≥98%, with some suppliers providing higher purity grades. It is available in various quantities, from grams to kilograms, to accommodate both small-scale research and larger-scale development projects.

The following table summarizes the availability from several prominent suppliers. Please note that pricing is subject to change and may vary based on quantity and purity.

Supplier	Available Quantities	Purity
Sigma-Aldrich	10g, etc.	99%
Thermo Scientific	25g, etc.	99%
Apollo Scientific	25g, 100g, 1kg	99%
Chem-Impex	5g, 25g	≥ 98% (GC)
Strem Chemicals	1g, 5g, 25g	99%
Tokyo Chemical Industry (TCI)	Contact for details	>98.0% (GC)
CookeChem	5g, etc.	>98.0% (GC)

Applications in Research and Development

The unique properties of **pentafluorobenzoic acid** make it a valuable tool in several areas of chemical research, particularly in drug discovery and medicinal chemistry.

- **Building Block in Pharmaceutical Synthesis:** The pentafluorophenyl group can enhance the metabolic stability and binding affinity of drug candidates. The introduction of fluorine atoms can modulate lipophilicity and other pharmacokinetic properties.
- **Peptide Synthesis:** Pentafluorophenyl esters, derived from **pentafluorobenzoic acid**, are highly reactive and are used as activating agents in peptide synthesis. They facilitate efficient amide bond formation with minimal side reactions.
- **Chemical Probe and Derivatizing Agent:** Its reactivity and the distinct mass spectral signature of the pentafluorobenzoyl group make it an excellent derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of alcohols and other hydroxyl-containing compounds, enhancing their detection and quantification.
- **Materials Science:** The thermal and chemical stability imparted by the perfluorinated ring makes it a useful monomer or additive in the synthesis of specialty polymers and other advanced materials.

Experimental Protocols

Activation of Carboxylic Acids for Amide Bond Formation

This protocol describes the general procedure for activating a carboxylic acid with pentafluorophenol to form a pentafluorophenyl ester, which can then be used for amide bond formation.

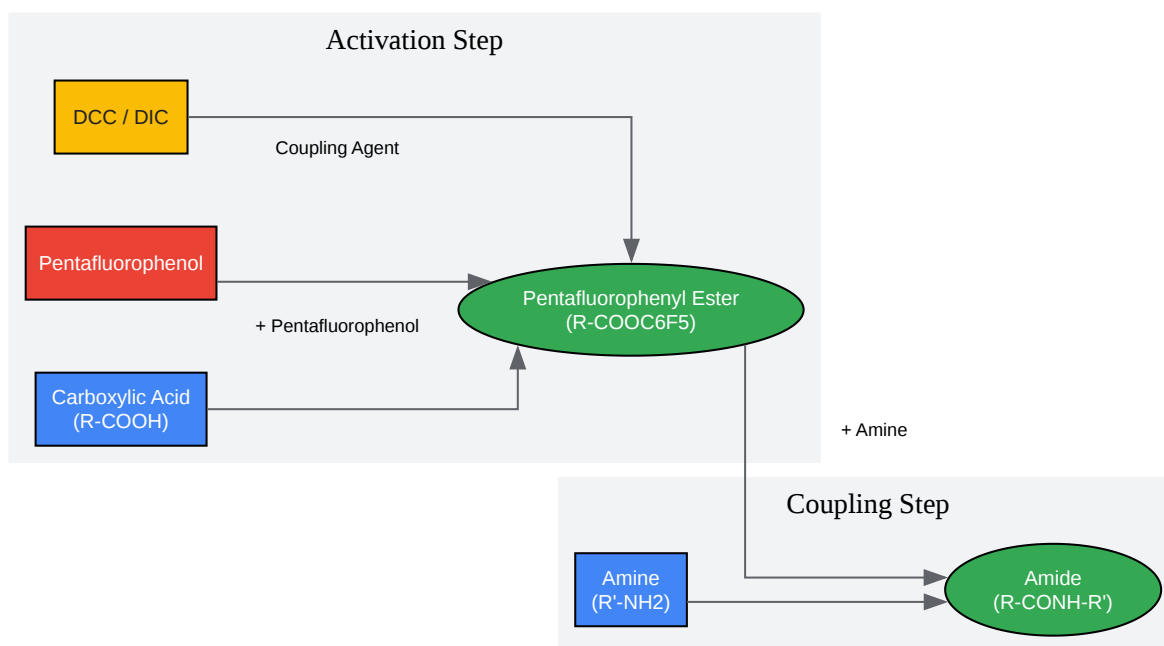
Materials:

- Carboxylic acid
- Pentafluorophenol
- N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
- Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the carboxylic acid (1.0 eq) and pentafluorophenol (1.1 eq) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Add DCC or DIC (1.1 eq) to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter off the dicyclohexylurea or diisopropylurea byproduct.
- Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude pentafluorophenyl ester.

- The crude product can be purified by recrystallization or column chromatography.



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Caption: General workflow for amide bond formation using a pentafluorophenyl ester intermediate.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines the coupling step in solid-phase peptide synthesis using a pre-activated Fmoc-amino acid pentafluorophenyl ester.

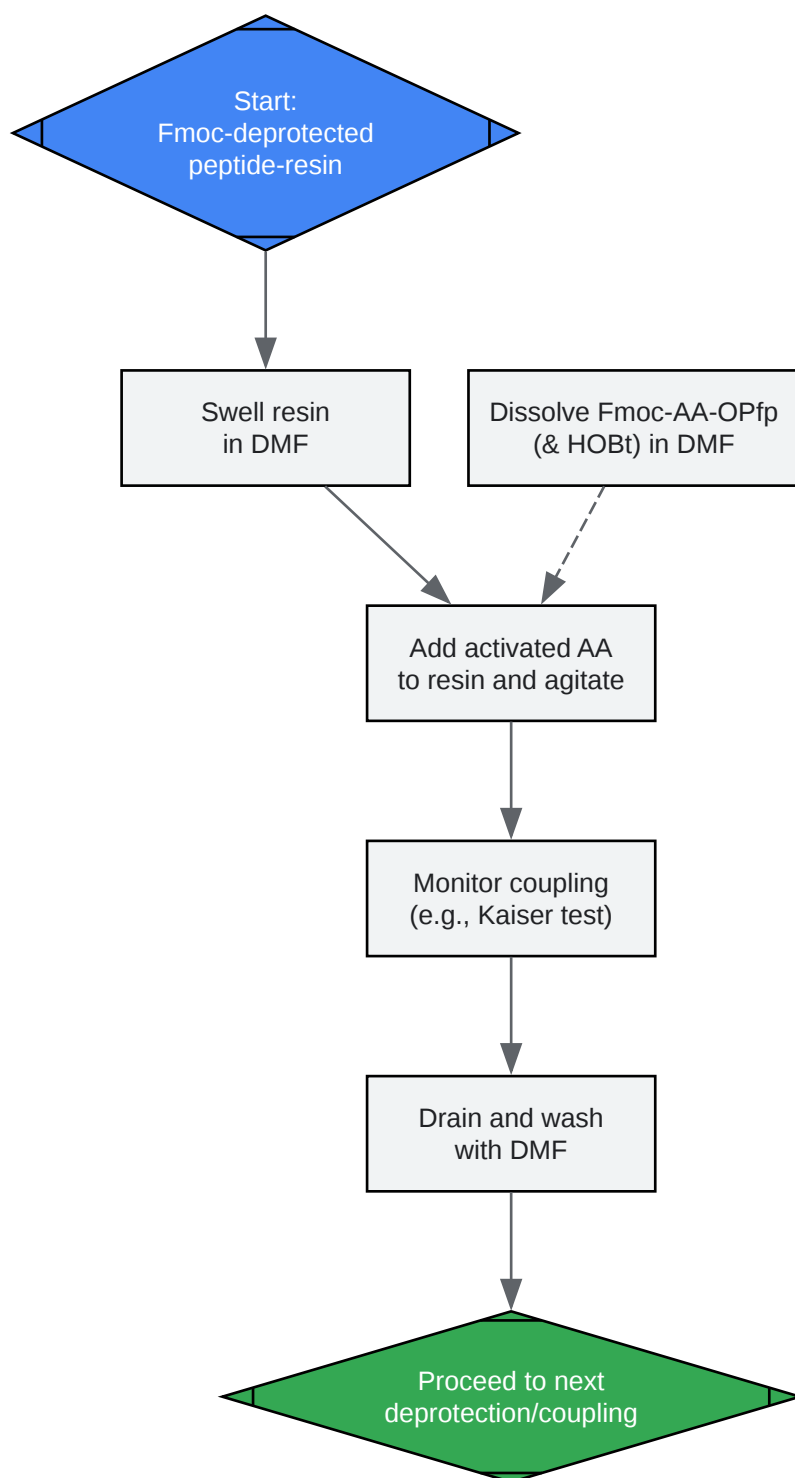
Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents)

- 1-Hydroxybenzotriazole (HOBt) (optional, 3-5 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Swell the Fmoc-protected peptide-resin in DMF.
- In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and, if used, HOBt in DMF.
- Add the solution containing the activated amino acid to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
- Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Proceed to the next deprotection and coupling cycle.



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Caption: Experimental workflow for the coupling step in Solid-Phase Peptide Synthesis (SPPS).

Spectral Data

Below is a summary of typical spectral data for **pentafluorobenzoic acid**.

Data Type	Key Peaks / Information	Reference
¹ H NMR	A single broad peak for the acidic proton, the chemical shift is solvent dependent.	[2]
¹³ C NMR	Multiple signals corresponding to the carboxyl carbon and the five distinct fluorine-substituted aromatic carbons.	
IR (KBr)	Characteristic peaks for O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches.	[4]
Mass Spec (EI)	Molecular ion peak (m/z = 212) and characteristic fragmentation pattern.	[3]

This technical guide provides a foundational understanding of the commercial availability and key applications of **pentafluorobenzoic acid** for researchers in the fields of drug discovery and materials science. The provided protocols offer a starting point for the utilization of this versatile chemical in the laboratory.

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